molecular formula C7H10O4 B12447743 Methyl 4-(acetyloxy)but-2-enoate CAS No. 98272-71-0

Methyl 4-(acetyloxy)but-2-enoate

Cat. No.: B12447743
CAS No.: 98272-71-0
M. Wt: 158.15 g/mol
InChI Key: CLHZAAANKSXSEL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(acetyloxy)but-2-enoate can be synthesized through several methods. One common approach involves the Morita-Baylis-Hillman reaction, where ethylene oxide and acraldehyde react in the presence of phosphine reagents to form an olefine aldehyde alcohol. This intermediate then undergoes acylation with an acetylation reagent to yield the desired ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using readily available raw materials such as ethylene oxide and acraldehyde. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(acetyloxy)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(acetyloxy)but-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(acetyloxy)but-2-enoate involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit MenB, an enzyme involved in the menaquinone biosynthesis pathway in bacteria. This inhibition occurs through the formation of an adduct with coenzyme A (CoA), which then binds to the enzyme’s active site, disrupting its function .

Comparison with Similar Compounds

Properties

CAS No.

98272-71-0

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

methyl 4-acetyloxybut-2-enoate

InChI

InChI=1S/C7H10O4/c1-6(8)11-5-3-4-7(9)10-2/h3-4H,5H2,1-2H3

InChI Key

CLHZAAANKSXSEL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC=CC(=O)OC

Origin of Product

United States

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